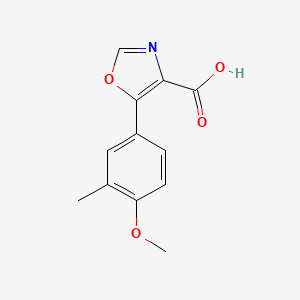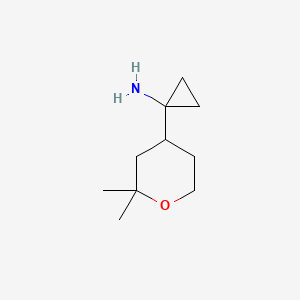
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
Übersicht
Beschreibung
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a critical role in regulating physiological functions in the body, including cardiovascular, respiratory, and nervous system functions. The adenosine receptor family comprises four subtypes, A1, A2A, A2B, and A3, which are widely distributed in various tissues and organs. DPCPX has been widely used as a pharmacological tool to investigate the physiological and pathological roles of the adenosine A1 receptor.
Wirkmechanismus
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine acts as a competitive antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This compound competes with adenosine for binding to the adenosine A1 receptor, thereby blocking the inhibitory effects of adenosine on adenylate cyclase and increasing intracellular cAMP levels.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cardioprotective effects of adenosine A1 receptor activation, the regulation of neuronal activity, and the modulation of inflammation. This compound has also been shown to increase the release of acetylcholine from cholinergic neurons, suggesting that the adenosine A1 receptor plays a role in regulating cholinergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the adenosine A1 receptor. However, this compound has some limitations in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine. One area of interest is the role of the adenosine A1 receptor in regulating inflammation. This compound has been shown to modulate inflammation in several experimental models, suggesting that the adenosine A1 receptor may be a potential target for the treatment of inflammatory diseases. Another area of interest is the role of the adenosine A1 receptor in regulating neuronal activity. This compound has been shown to modulate neuronal activity in several experimental models, suggesting that the adenosine A1 receptor may be a potential target for the treatment of neurological disorders. Finally, further research is needed to investigate the potential therapeutic applications of this compound and other adenosine receptor antagonists in various disease states.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine has been extensively used in scientific research to investigate the physiological and pathological roles of the adenosine A1 receptor. The adenosine A1 receptor is involved in various physiological processes, including cardiovascular regulation, neuronal activity, and inflammation. This compound has been shown to inhibit the cardioprotective effects of adenosine A1 receptor activation, suggesting that the adenosine A1 receptor plays a critical role in protecting the heart from ischemic injury. This compound has also been used to investigate the role of the adenosine A1 receptor in regulating neuronal activity and inflammation.
Eigenschaften
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-8(3-6-12-9)10(11)4-5-10/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSEQOXPCMRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C2(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)

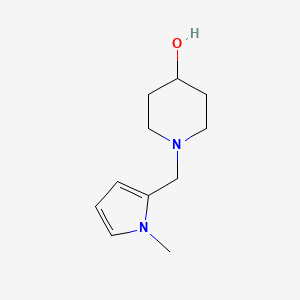
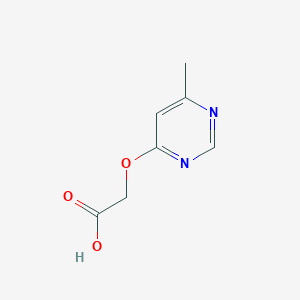
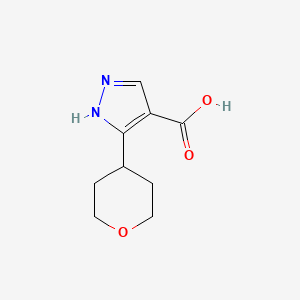
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)
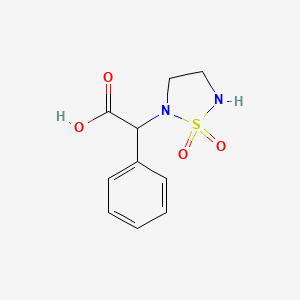



![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
